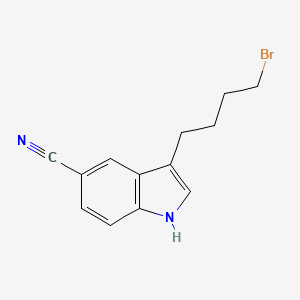

3-(4-bromobutyl)-1H-indole-5-carbonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(4-bromobutyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBYKRULTDENTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cyanation of a 5 Bromoindole Intermediate:an Alternative Strategy Involves Constructing a 5 Bromoindole Intermediate and then Converting the Bromine to a Nitrile. This is a Common Late Stage Functionalization Tactic.

Synthesis of 5-Bromoindole (B119039): This intermediate can be readily prepared. For example, N-acetyl-indoline-2-sulfonate sodium salt can be brominated and then hydrolyzed to produce 5-bromoindole in high yield. guidechem.com

Conversion to 5-Cyanoindole (B20398): The 5-bromoindole can be converted to 5-cyanoindole using reagents like cuprous cyanide (CuCN) in a solvent such as N-methylpyrrolidine (NMP) or dimethylformamide (DMF). guidechem.comgoogle.com This is a well-established transformation known as the Rosenmund-von Braun reaction. Palladium-catalyzed cyanation, using catalysts like palladium acetate (B1210297) with potassium ferrocyanide, offers another route from a protected 5-bromo-1-p-toluenesulfonyl-indole. guidechem.com

| Starting Material | Cyanating Agent | Solvent/Catalyst | Product | Reference |

| 5-Bromoindole | Cuprous Cyanide (CuCN) | N-methylpyrrolidine (NMP) | 5-Cyanoindole | guidechem.comgoogle.com |

| 5-Bromo-1-p-toluenesulfonyl-indole | Potassium Ferrocyanide | Pd(OAc)₂, K₂CO₃, DMF | 5-Cyano-1-p-toluenesulfonyl-indole | guidechem.com |

Once 5-cyanoindole is obtained, the 3-(4-bromobutyl) side chain can be introduced. Direct alkylation of the indole (B1671886) C3 position is challenging due to competing N-alkylation. A common strategy is to first introduce a functional group handle at C3, such as through a Vilsmeier-Haack formylation or a Friedel-Crafts acylation, followed by reduction and conversion to the desired alkyl bromide. A more direct method involves reacting the indole with 1,4-dibromobutane (B41627) under appropriate conditions, though this can lead to mixtures of products. A Grignard reaction of indolylmagnesium bromide with 1,4-dibromobutane is another possibility for introducing the side chain at C3.

Direct C H Cyanation:recent Advances in C H Functionalization Offer Potential Routes for Direct Cyanation. However, Achieving Regioselectivity at the C5 Position of an Unsubstituted Indole is Difficult, As the C3 Position is the Most Nucleophilic and Typically Reacts First in Electrophilic Substitutions.thieme Connect.comwhile Methods for Regioselective C4/c5 Functionalization Exist, They Often Require Specific Directing Groups at Other Positions on the Indole Ring.nih.govelectrochemical Methods for Site Selective C H Cyanation Have Also Been Developed, but Again, Controlling the Position Can Be Challenging Without Directing Groups.organic Chemistry.org

Novel and Emerging Synthetic Pathways for Related Indole Carbonitriles

Research into the synthesis of indole derivatives is continually evolving, with new methodologies emerging that offer greater efficiency, selectivity, and functional group tolerance. These advanced pathways, while not all directly applied to this compound, are highly relevant for the synthesis of related, complex indole carbonitriles.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized indole systems. nih.govmdpi.comnih.gov These reactions typically involve coupling an organometallic reagent with an organic halide or pseudohalide. For indole carbonitriles, a halogen atom can be introduced at various positions on the ring (e.g., C3, C4, C5, C6) to serve as a handle for these transformations.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org For example, a 3-iodo-1H-indole-2-carbonitrile derivative can be coupled with various terminal alkynes in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). nih.govmdpi.com This method allows for the introduction of alkynyl substituents, which are versatile functional groups for further elaboration.

Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organic halide. nih.govnih.gov This method is valued for its mild reaction conditions and the stability and low toxicity of the boron reagents. It has been used to synthesize 2-substituted indoles from o-haloanilides via a coupling/cyclization strategy and is broadly applicable to halo-indoles. acs.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org It has a broad scope, but the toxicity of the organotin reagents is a significant drawback. It has been successfully applied to 3-iodo-indole-2-carbonitrile precursors to introduce a variety of substituents. nih.govmdpi.com

Heck Reaction: This reaction forms a C-C bond between an alkene and an aryl or vinyl halide. organic-chemistry.org The Heck reaction has been used to diversify halo-indoles and even unprotected halo-tryptophans under aqueous conditions, demonstrating its utility in functionalizing the indole core with vinyl groups. nih.govresearchgate.netrsc.org

| Reaction Name | Coupling Partners | Typical Catalysts | Bond Formed | Reference Example on Indole Scaffold |

|---|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) salt | C(sp²)-C(sp) or C(sp)-C(sp) | Coupling of 3-iodo-indole-2-carbonitrile with phenylacetylene. nih.govmdpi.com |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | Pd(0) complex | C(sp²)-C(sp²) | Coupling of 3-chloroindazole with 5-indole boronic acid. nih.gov |

| Stille | Aryl/Vinyl Halide + Organostannane | Pd(0) complex | C(sp²)-C(sp²) | Coupling of 3-iodo-indole-2-carbonitrile with vinylstannane. nih.govmdpi.com |

| Heck | Aryl/Vinyl Halide + Alkene | Pd(0) or Pd(II) complex | C(sp²)-C(sp²) | Coupling of 5-bromoindole (B119039) with various alkenes. nih.govresearchgate.net |

Functionalization of the Indole N-1 Position

While the C3 position of indole is the most common site for electrophilic substitution, functionalization at the N-1 position is also of great importance for modifying the molecule's properties. N-alkylation of indoles typically requires deprotonation of the N-H bond with a base, followed by reaction with an alkylating agent. google.com However, achieving selectivity for N-alkylation over C3-alkylation can be challenging.

Strategies to favor N-1 functionalization include the use of specific base/solvent systems. For example, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) typically promotes N-alkylation. More recently, catalytic methods have been developed to avoid the use of stoichiometric strong bases. Nickel-catalyzed protocols have been shown to enable the enantioselective synthesis of N-alkylindoles through C-C coupling of N-indolyl-substituted alkenes. nih.gov An enantioselective aza-Wacker-type reaction has also been developed for the N-alkylation of indoles with alkenols. escholarship.org These modern methods provide access to chiral N-alkylated indoles, a structural motif present in many bioactive compounds. mdpi.com

Photochemical Synthesis Routes

Photochemical reactions, which use light as an energy source to promote chemical transformations, represent a green and powerful approach in modern organic synthesis. acs.org Several photochemical methods have been developed for the synthesis and functionalization of indoles. researchgate.net

Photoredox-Catalyzed C-H Functionalization: Visible-light photoredox catalysis can generate radical intermediates under mild conditions, which can then participate in C-H functionalization reactions. This has been applied to the direct C-H alkylation and acylation of indoles, often with high regioselectivity for the C2 or C3 position. nih.govnih.govresearchgate.net For instance, a light-driven, metal-free protocol for C2-alkylation has been developed using the photochemical activity of halogen-bonded complexes. nih.gov

Photoinduced Cyclizations: Light can be used to induce intramolecular cyclizations to form complex polycyclic indole structures. A metal- and photocatalyst-free reductive Heck cyclization of indoles has been reported, where UV light irradiation induces homolytic cleavage of a C-Cl bond, initiating a radical cyclization cascade. nih.gov

Photochemical Indole Synthesis: Light can also be used to construct the indole ring itself. One such method involves the photochemical generation of a nitrene from an azide (B81097) precursor, which then undergoes an intramolecular C-H insertion reaction to form the pyrrole (B145914) ring of the indole. rsc.org Other routes involve photochemical rearrangements of larger heterocyclic systems, such as quinoline (B57606) 1-oxides, to contract into 4-substituted indoles. researchgate.net

These emerging photochemical routes offer novel strategies for accessing functionalized indole carbonitriles under exceptionally mild conditions, often avoiding the need for harsh reagents or high temperatures.

Multi-Component Reaction Strategies for Indole-Carbonitrile Scaffolds

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov In the context of synthesizing functionalized indole scaffolds, such as those bearing a carbonitrile group, MCRs offer a convergent and streamlined alternative to traditional linear synthetic routes.

The core principle behind applying MCRs to indole-carbonitrile synthesis involves the strategic selection of starting materials that, upon reaction, assemble to form the desired indole core with the nitrile functionality pre-installed or generated in situ. While a direct multi-component synthesis of this compound has not been prominently reported, various MCR strategies have been successfully employed to create structurally related indole-carbonitrile derivatives. These methods highlight the potential for developing a similar approach for the target molecule.

Prominent isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly noteworthy for their versatility in generating complex amide and ester backbones, which can be further elaborated to form heterocyclic systems. wikipedia.orgmdpi.comillinois.edunih.govorganic-chemistry.orgmdpi.com

Ugi Four-Component Reaction (U-4CR): The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By incorporating an appropriately functionalized starting material, it is possible to construct an indole ring system as part of the reaction sequence or in a subsequent cyclization step. For instance, a modified Ugi reaction could be envisioned where one of the components contains a pre-formed indole nucleus or a precursor that cyclizes to form the indole ring.

Passerini Three-Component Reaction: This reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the Passerini reaction can be adapted for the synthesis of indole derivatives by choosing reactants that facilitate subsequent cyclization to the indole scaffold.

A notable example of an MCR approach to a related structure is the glycolic acid-catalyzed three-component reaction for the synthesis of 3-alkylated indole-5-carbonitriles. This reaction demonstrates the feasibility of forming the C3-substituted indole-5-carbonitrile core in a single step. researchgate.net The reaction involves the condensation of an indole-5-carbonitrile, an aldehyde, and an amine, catalyzed by an environmentally benign acid. researchgate.net

An illustrative example from this methodology is the synthesis of 3-((4-nitrophenyl)(p-tolylamino)methyl)-1H-indole-5-carbonitrile. researchgate.net The details of this reaction are summarized in the table below.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Indole-5-carbonitrile | 4-Nitrobenzaldehyde | p-Toluidine | Glycolic acid | Ethanol | Reflux | 2.5 | 92 |

While this example does not yield the 3-(4-bromobutyl) substituent, it establishes a proof of principle for the multi-component synthesis of a 3-substituted indole-5-carbonitrile. Adapting this methodology by replacing the aldehyde and amine components could potentially lead to the desired target molecule or a close precursor.

Furthermore, other MCR strategies have been developed for the synthesis of various functionalized pyridines and pyrans fused to or substituted with indole moieties that contain a cyano group. nih.gov These often involve the use of 3-cyanoacetyl indoles as key building blocks. nih.gov Although these examples lead to more complex heterocyclic systems, they underscore the versatility of MCRs in constructing molecules containing the indole-carbonitrile motif.

Reactivity at the Indole Nucleus

The indole ring is an electron-rich aromatic system, which governs much of its reactivity. The presence of the electron-donating nitrogen atom significantly influences the chemical properties of both the pyrrole and benzene (B151609) rings.

Electrophilic Aromatic Substitution Dynamics, with Emphasis on C-3 and C-2 Reactivity

The indole nucleus is highly susceptible to electrophilic aromatic substitution (EAS), a reactivity that is orders of magnitude greater than that of benzene. The delocalization of the nitrogen's lone pair of electrons increases the electron density of the pyrrole ring, particularly at the C-3 position. For unsubstituted indoles, electrophilic attack occurs almost exclusively at C-3 because the resulting cationic intermediate (Wheland intermediate) is stabilized without disrupting the aromaticity of the fused benzene ring. quora.com

In this compound, the C-3 position is already occupied by the bromobutyl substituent. Consequently, electrophilic attack is redirected to other positions on the indole ring. The next most nucleophilic position is C-2. uni-muenchen.de While the benzene ring can also undergo substitution, it is generally less reactive than the pyrrole ring. Furthermore, the presence of the electron-withdrawing carbonitrile group at C-5 deactivates the benzene portion of the molecule towards electrophilic attack. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur preferentially at the C-2 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile (E+) | Predicted Major Product |

| Halogenation | Br₂, Cl₂ | 2-Halo-3-(4-bromobutyl)-1H-indole-5-carbonitrile |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-(4-bromobutyl)-1H-indole-5-carbonitrile |

| Acylation | RCOCl/AlCl₃ | 2-Acyl-3-(4-bromobutyl)-1H-indole-5-carbonitrile |

Nucleophilic Attack and Transformations on the Indole Ring

The indole ring itself, being electron-rich, is generally resistant to nucleophilic aromatic substitution. However, two main pathways for nucleophilic reactivity exist for this compound.

N-H Acidity : The proton on the indole nitrogen is weakly acidic and can be removed by a strong base (e.g., NaH, LDA) to form a resonance-stabilized indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-alkylation or N-acylation. This provides a straightforward method for introducing substituents at the N-1 position.

Side-Chain Reactivity : The primary bromide at the terminus of the C-3 butyl chain is an excellent electrophilic site for nucleophilic substitution (SN2) reactions. chemguide.co.uk A wide range of nucleophiles, such as amines, azides, cyanides, and thiolates, can displace the bromide ion to form new carbon-nucleophile bonds. This reactivity is often exploited to link the indole core to other molecular fragments. For example, reaction with a primary amine would yield a secondary amine, a common transformation in the synthesis of pharmacologically active compounds.

Oxidative and Reductive Transformations of the Indole Core

The indole core can undergo both oxidative and reductive transformations, leading to significant structural changes.

Oxidation : The electron-rich C2-C3 double bond of the indole nucleus is susceptible to oxidation. The oxidation of 3-substituted indoles can lead to the formation of 2-oxindole derivatives. researchgate.net Various oxidizing agents, including organic peroxides (like m-CPBA) or transition metal-based reagents, can effect this transformation. researchgate.netdoi.org Depending on the reaction conditions, the oxidation of this compound could potentially yield 3-(4-bromobutyl)-1,3-dihydro-2H-indol-2-one (a 2-oxindole).

Reduction : The indole ring can be selectively reduced to the corresponding indoline (B122111) (2,3-dihydroindole) structure. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents. A particularly effective method for this reduction involves the use of borane (B79455) reagents (e.g., BH₃·THF) in the presence of a strong acid like trifluoroacetic acid. google.com This method is known to be efficient for a variety of substituted indoles. Applying this to the target compound would yield 3-(4-bromobutyl)indoline-5-carbonitrile, saturating the pyrrole portion of the bicyclic system. organic-chemistry.org

Chemical Transformations of the Carbonitrile Group

The carbonitrile (nitrile) group at the C-5 position is a versatile functional group that can be converted into several other important functionalities, primarily through nucleophilic additions to the electrophilic carbon atom.

Nucleophilic Additions and Hydrolytic Derivatizations (e.g., to amides, carboxylic acids)

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under aqueous acidic or basic conditions.

Acid-Catalyzed Hydrolysis : Heating the nitrile with a strong aqueous acid (e.g., H₂SO₄ or HCl) first leads to the formation of a primary amide intermediate, 3-(4-bromobutyl)-1H-indole-5-carboxamide. nih.gov Prolonged heating under these conditions will further hydrolyze the amide to the corresponding carboxylic acid, 3-(4-bromobutyl)-1H-indole-5-carboxylic acid.

Base-Catalyzed Hydrolysis : Treatment with a hot aqueous solution of a strong base, such as sodium hydroxide, also converts the nitrile to the carboxylic acid. chemguide.co.uk The reaction proceeds through the amide intermediate, but under basic conditions, the final product is the carboxylate salt (e.g., sodium 3-(4-bromobutyl)-1H-indole-5-carboxylate). A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

Table 2: Hydrolysis of the 5-Carbonitrile Group

| Reagents and Conditions | Intermediate Product | Final Product |

| H₂O, H₂SO₄ (conc.), heat (controlled) | 3-(4-bromobutyl)-1H-indole-5-carboxamide | 3-(4-bromobutyl)-1H-indole-5-carboxylic acid |

| 1. NaOH (aq.), heat; 2. H₃O⁺ | 3-(4-bromobutyl)-1H-indole-5-carboxamide | 3-(4-bromobutyl)-1H-indole-5-carboxylic acid |

Reduction Methodologies for the Nitrile Functionality

The carbonitrile group can be readily reduced to afford either a primary amine or an aldehyde, depending on the choice of reducing agent. google.com

Reduction to Primary Amine : This is a common transformation achieved using powerful hydride reducing agents or catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄) : Treatment with LiAlH₄ in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup, efficiently reduces the nitrile to a primary amine, yielding [3-(4-bromobutyl)-1H-indol-5-yl]methanamine.

Catalytic Hydrogenation : Hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Platinum, or Palladium on carbon is also highly effective for converting nitriles to primary amines.

Partial Reduction to Aldehyde : A partial reduction of the nitrile to an aldehyde can be accomplished using a less reactive hydride reagent that delivers only one hydride equivalent.

Diisobutylaluminium Hydride (DIBAL-H) : This reagent is widely used for the partial reduction of nitriles. The reaction is typically carried out at low temperatures (e.g., -78 °C) and forms an imine-aluminum complex intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the aldehyde, 3-(4-bromobutyl)-1H-indole-5-carbaldehyde.

Table 3: Reduction of the 5-Carbonitrile Group

| Reagent(s) | Solvent | Product | Functional Group Transformation |

| 1. LiAlH₄; 2. H₂O | THF / Diethyl ether | [3-(4-Bromobutyl)-1H-indol-5-yl]methanamine | -C≡N → -CH₂NH₂ |

| H₂, Raney Ni | Ethanol / Methanol | [3-(4-Bromobutyl)-1H-indol-5-yl]methanamine | -C≡N → -CH₂NH₂ |

| 1. DIBAL-H; 2. H₃O⁺ | Toluene / Hexane | 3-(4-bromobutyl)-1H-indole-5-carbaldehyde | -C≡N → -CHO |

Reactivity of the Bromobutyl Chain

The C(sp³)-Br bond at the terminus of the butyl chain is the most reactive site for nucleophilic attack and other transformations. Its behavior is typical of a primary alkyl halide, which dictates the predominant mechanisms of its reactions.

Nucleophilic substitution is a cornerstone of the reactivity of this compound. The primary nature of the carbon atom bonded to the bromine atom strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. youtube.com This mechanism is preferred because the formation of a primary carbocation, which would be required for a unimolecular (SN1) pathway, is energetically unfavorable. reddit.com

The SN2 reaction proceeds with an inversion of stereochemistry at the reaction center, although for this particular acyclic chain, this has no stereochemical consequence on the final product. youtube.com The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. youtube.compressbooks.pub A wide array of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized indole derivatives.

Polar aprotic solvents, such as acetone, DMSO, and DMF, are known to favor SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile anion. youtube.compressbooks.pub

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Azide | Sodium Azide (NaN3) | 3-(4-Azidobutyl)-1H-indole-5-carbonitrile | |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |

| Cyanide | Potassium Cyanide (KCN) | 3-(5-Cyanopentyl)-1H-indole-5-carbonitrile | |

| Amine | Ammonia (B1221849) (NH3) | 3-(4-Aminobutyl)-1H-indole-5-carbonitrile | |

| Thiolate | Sodium thiomethoxide (NaSMe) | 3-(4-(Methylthio)butyl)-1H-indole-5-carbonitrile |

Elimination reactions, specifically the bimolecular elimination (E2) pathway, compete with SN2 substitutions. For primary alkyl halides like this compound, SN2 reactions are generally favored. However, the use of a strong, sterically hindered base can promote the E2 mechanism, leading to the formation of an alkene. In this case, the product would be 3-(but-3-en-1-yl)-1H-indole-5-carbonitrile. Bases such as potassium tert-butoxide (t-BuOK) are commonly used to favor elimination over substitution.

| Reaction Type | Favored By | Example Reagent | Typical Product |

|---|---|---|---|

| SN2 (Substitution) | Strong, non-bulky nucleophiles | NaOH, NaCN, NaN3 | Substitution product |

| E2 (Elimination) | Strong, bulky bases | Potassium tert-butoxide (t-BuOK) | Alkene |

The carbon-bromine bond can be utilized to form organometallic reagents or participate directly in cross-coupling reactions.

Grignard Reaction: Treatment of this compound with magnesium metal in an ether solvent (like THF or diethyl ether) would be expected to form the corresponding Grignard reagent, [4-(5-cyano-1H-indol-3-yl)butyl]magnesium bromide. wikipedia.orgyoutube.com A significant challenge in this synthesis is the presence of the acidic N-H proton on the indole ring (pKa ≈ 17), which would be readily deprotonated by the highly basic Grignard reagent, consuming the reagent and preventing its use in subsequent reactions. Therefore, protection of the indole nitrogen, for instance with a Boc or SEM group, would be a necessary prerequisite for forming and utilizing this Grignard reagent for reactions such as alkylation or addition to carbonyls.

Cross-Coupling Reactions:

Suzuki Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds, typically by coupling an organoboron species with an organohalide catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org While traditionally used for sp²-sp² couplings (e.g., aryl-aryl), modern advancements have enabled the coupling of sp³-hybridized alkyl halides. nih.govnih.gov The C(sp³)-Br bond in this compound could potentially undergo Suzuki coupling with various organoboron reagents, although this would require specialized catalytic systems that are effective for unactivated alkyl bromides.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using palladium and copper co-catalysts. libretexts.orgorganic-chemistry.orgyoutube.com The direct coupling of unactivated alkyl halides like the one present in the title compound is not a standard Sonogashira reaction. However, specialized nickel-based catalyst systems have been developed that can facilitate the Sonogashira coupling of alkyl halides, opening a potential, albeit non-traditional, pathway for alkynylation at the terminus of the butyl chain. rsc.org

Cascade and Tandem Reactions for Complex Molecular Architectures

The bifunctional nature of this compound, possessing both an electrophilic alkyl bromide and a nucleophilic indole ring system, makes it an ideal substrate for cascade or tandem reactions. researchgate.netresearchgate.net These reactions involve a sequence of intramolecular transformations that can rapidly build complex molecular structures from a simple starting material.

A common cascade pathway involves an initial intermolecular nucleophilic substitution at the bromobutyl chain, followed by an intramolecular cyclization. For example, reaction with a suitable nucleophile could be followed by an intramolecular Friedel-Crafts-type alkylation or a palladium-catalyzed cyclization onto the indole ring. organic-chemistry.orgrsc.org The indole ring is nucleophilic at the C2, C4, and C6 positions, but intramolecular cyclization involving the N1-position is also highly prevalent. A substitution followed by N-alkylation would lead to the formation of a pyrrolidino[1,2-a]indole ring system. Such tandem reactions are highly efficient for constructing polycyclic indole alkaloids and related frameworks. nih.gov

Mechanistic Investigations of Key Chemical Transformations

The mechanisms governing the transformations of this compound are well-established in organic chemistry.

Nucleophilic Substitution: As discussed, the primary alkyl bromide structure dictates a strong preference for the SN2 mechanism. masterorganicchemistry.com This involves a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. masterorganicchemistry.com The reaction kinetics are second-order, depending on both substrate and nucleophile concentrations. youtube.com

Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings involve a catalytic cycle. wikipedia.orglibretexts.org This cycle typically consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond, forming a palladium(II) complex.

Transmetalation: The organic group from the other coupling partner (e.g., the organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Cascade Reactions: The mechanistic pathway of a cascade reaction is a sequence of the individual reaction mechanisms. For an N-cyclization, the first step would be the SN2 displacement of the bromide by a nucleophile. The subsequent step, if it is an intramolecular N-alkylation of the indole itself (after deprotonation), would also proceed via an SN2 pathway, forming a new ring.

Advanced Spectroscopic and Structural Characterization of 3 4 Bromobutyl 1h Indole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of 3-(4-bromobutyl)-1H-indole-5-carbonitrile, offering detailed information about the hydrogen and carbon environments and their connectivity.

The butyl chain protons resonate in the aliphatic region (δ 1.5-3.5 ppm). The methylene (B1212753) group attached to the indole (B1671886) ring (at C3) and the methylene group adjacent to the bromine atom are the most deshielded due to the influence of the aromatic ring and the electronegative halogen, respectively. Spin-spin coupling between adjacent, non-equivalent methylene groups in the butyl chain results in triplet or multiplet signals, a phenomenon crucial for confirming the chain's connectivity. conductscience.comlibretexts.org The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (often > δ 8.0 ppm).

Expected ¹H NMR Data and Assignments: This table presents predicted chemical shifts (δ) and multiplicities based on typical values for similar structural motifs. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | > 8.0 | Broad Singlet | - |

| Indole H4 | ~8.0 | Singlet / Doublet | ~1.5 |

| Indole H7 | ~7.5 | Doublet | ~8.5 |

| Indole H6 | ~7.4 | Doublet of Doublets | ~8.5, 1.5 |

| Indole H2 | ~7.2 | Singlet / Triplet | ~2.0 |

| -CH₂-Br (Butyl C4') | 3.4 - 3.6 | Triplet | ~6.7 |

| -CH₂-Indole (Butyl C1') | 2.8 - 3.0 | Triplet | ~7.5 |

| Butyl C2' | 1.9 - 2.1 | Multiplet | - |

| Butyl C3' | 1.8 - 2.0 | Multiplet | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The carbon atoms of the indole ring resonate in the downfield region (δ 100-140 ppm). The carbon atom of the nitrile group (C≡N) is characteristically found further downfield (δ 115-125 ppm). oregonstate.edu The quaternary carbons of the indole ring, those without attached protons, typically show weaker signals.

The four distinct carbon atoms of the butyl chain appear in the aliphatic region of the spectrum (δ 20-40 ppm). The carbon atom bonded to the bromine (C4') is shifted downfield to around δ 33 ppm due to the halogen's electronegativity, while the carbon attached to the indole ring (C1') appears around δ 25 ppm.

Expected ¹³C NMR Data and Assignments: This table presents predicted chemical shifts (δ) based on typical values for similar structural motifs. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Indole C7a | ~136 |

| Indole C3a | ~127 |

| Indole C6 | ~125 |

| Indole C2 | ~123 |

| Indole C4 | ~120 |

| Nitrile C≡N | ~119 |

| Indole C3 | ~115 |

| Indole C7 | ~112 |

| Indole C5 | ~103 |

| -CH₂-Br (Butyl C4') | ~33 |

| Butyl C3' | ~31 |

| Butyl C2' | ~28 |

| -CH₂-Indole (Butyl C1') | ~25 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net It would show correlations between adjacent protons in the butyl chain, confirming their sequence. It would also show correlations between neighboring aromatic protons on the indole ring (e.g., between H6 and H7).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique is invaluable for definitively assigning which proton signal corresponds to which carbon signal for all C-H bonds in the molecule, from the indole ring to the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu For instance, the protons of the methylene group attached to the indole C3 position would show a correlation to the C2, C3, and C3a carbons of the indole ring, confirming the attachment point of the butyl chain. Similarly, the aromatic protons would show long-range correlations to various carbons in the indole core, solidifying the assignment of the heterocyclic ring system.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of different bonds.

The most prominent and diagnostically useful peak is the sharp, intense absorption from the nitrile (C≡N) triple bond stretch, which typically appears in the range of 2220-2240 cm⁻¹. spectroscopyonline.com The N-H stretch of the indole ring gives rise to a moderate, somewhat broad peak around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl chain appear as stronger bands just below 3000 cm⁻¹. libretexts.org The C-Br stretch of the bromobutyl group is found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3400 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Nitrile C≡N | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium |

| Aliphatic C-H | Bend | 1350 - 1470 | Medium |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₁₃BrN₂, corresponding to a molecular weight of approximately 277.16 g/mol . chemscene.comcymitquimica.com

In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic pair of peaks of nearly equal intensity, separated by two mass units (e.g., m/z 277 and 279). This distinctive isotopic pattern is due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 natural abundance.

Common fragmentation pathways for indole derivatives often involve the cleavage of the side chain. A primary fragmentation would likely be the loss of the butyl chain or parts of it. Cleavage of the C-Br bond would result in a fragment ion losing a bromine radical. Another significant fragmentation could be the alpha-cleavage at the C3 position of the indole ring, leading to a stable indolyl-methyl cation fragment.

Predicted Mass Spectrometry Data:

| m/z Value | Interpretation |

| 277 / 279 | Molecular Ion Peak [M]⁺ |

| 198 | [M - Br]⁺ |

| 143 | [Indole-CH₂]⁺ fragment |

| 116 | [Indole]⁺ fragment |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The indole ring system is the primary chromophore in this compound. Indole and its derivatives typically exhibit two main absorption bands in the ultraviolet region.

These absorptions arise from π → π* electronic transitions within the conjugated bicyclic aromatic system. A stronger absorption band is typically observed in the range of 210-230 nm, and a weaker, broader band with fine structure often appears around 260-290 nm. The presence of the nitrile group as a substituent on the benzene (B151609) ring can cause a slight shift (either bathochromic or hypsochromic) in the position and intensity of these absorption maxima compared to unsubstituted indole.

Expected UV-Vis Absorption Maxima:

| Wavelength Range (nm) | Electronic Transition | Chromophore |

| ~210 - 230 | π → π | Indole Ring |

| ~260 - 290 | π → π | Indole Ring |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

X-ray Diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of a crystalline compound. It provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsional angles. This technique is the gold standard for the unambiguous determination of molecular geometry and the elucidation of intermolecular interactions that govern crystal packing.

As of the current literature survey, a single-crystal XRD structure for this compound has not been publicly reported. Therefore, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available. However, based on the known structures of related indole derivatives, a hypothetical analysis can be presented.

Molecular Geometry: The molecular geometry of this compound would be defined by the planar indole ring system, which consists of a fused benzene and pyrrole (B145914) ring. The C-C and C-N bond lengths within this aromatic core would be expected to fall within their typical ranges. The 4-bromobutyl substituent at the C3 position of the indole ring would adopt a flexible conformation in the solid state, likely influenced by the crystal packing forces. The carbon atoms of the butyl chain are expected to have tetrahedral geometry. The carbon-bromine bond length would be consistent with that of a typical alkyl bromide. The nitrile group at the C5 position is linear, with a C-C≡N bond angle of approximately 180°.

A representative table of crystallographic data that would be obtained from a single-crystal XRD analysis is presented below.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C13H13BrN2 |

| Formula Weight | 277.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1170 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.57 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are indispensable tools for the analysis of organic compounds, providing reliable methods for separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable for assessing the purity of this compound and for monitoring the progress of its synthesis. For a closely related analog, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, HPLC has been used to confirm purity levels of 98%, and GC has been used to establish purity of at least 97%. nih.govchemscene.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be most appropriate. In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Reaction Monitoring by HPLC: HPLC is also an effective tool for monitoring the progress of chemical reactions, such as the alkylation of 1H-indole-5-carbonitrile to form the title compound. By taking small aliquots from the reaction mixture at regular intervals and analyzing them by HPLC, the consumption of starting materials and the formation of the product can be tracked over time. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize the formation of impurities.

A typical set of HPLC parameters for the analysis of this compound is outlined in the table below.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (UV) |

| Injection Volume | 10 µL |

Gas Chromatography (GC): Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound is expected to have sufficient volatility and thermal stability to be analyzed by GC, likely with mass spectrometric detection (GC-MS) for definitive identification. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

Purity Assessment by GC: For purity assessment, a small amount of the compound is dissolved in a suitable solvent and injected into the GC system. The resulting chromatogram will show a peak for the main compound and potentially smaller peaks for any volatile impurities. The purity is calculated based on the relative peak areas. GC-MS can be used to identify the impurities by comparing their mass spectra to spectral libraries.

The table below provides a plausible set of GC-MS parameters for the analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial temp 120 °C, ramp to 280 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 m/z |

Computational and Theoretical Investigations of 3 4 Bromobutyl 1h Indole 5 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic and Geometric Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a balance between computational cost and accuracy, making them a standard tool for calculating the electronic and geometric structure of organic molecules.

The presence of the flexible bromobutyl chain introduces conformational complexity. The four rotatable single bonds within this chain mean the molecule can adopt numerous spatial arrangements (conformers). Conformational landscape analysis is computationally performed to identify the various low-energy conformers and determine the global minimum energy structure, which is the most stable and likely most populated conformation under standard conditions. These calculations reveal how the flexible tail orients itself relative to the rigid indole (B1671886) ring system.

Interactive Table: Hypothetical Optimized Geometric Parameters

This table presents representative data for key geometric parameters as would be calculated using a DFT method (e.g., B3LYP/6-31G). The values are illustrative for the indole core and the attached butyl chain.*

| Parameter Type | Atoms Involved | Calculated Value (Illustrative) |

| Bond Length | N1-C2 | 1.37 Å |

| Bond Length | C4-C5 | 1.40 Å |

| Bond Length | C5-C(Nitrile) | 1.44 Å |

| Bond Length | C(Nitrile)≡N | 1.16 Å |

| Bond Length | C3-C(Butyl) | 1.51 Å |

| Bond Length | C(Butyl)-Br | 1.97 Å |

| Bond Angle | C2-N1-C7a | 109.5° |

| Bond Angle | N1-C2-C3 | 110.0° |

| Dihedral Angle | C2-C3-C(Butyl)-C(Butyl) | 178.5° (anti-periplanar) |

Frontier Molecular Orbital (FMO) theory is a key concept used to predict chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. The LUMO is the innermost empty orbital and acts as an electron acceptor, highlighting sites prone to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. grafiati.com For 3-(4-bromobutyl)-1H-indole-5-carbonitrile, FMO analysis would likely show the HOMO localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from both the indole system and the electron-withdrawing nitrile group.

Interactive Table: Hypothetical FMO Energy Values

This table shows illustrative energy values for the frontier orbitals calculated via DFT. These values are used to derive key reactivity indices.

| Orbital | Energy (eV) | Description |

| HOMO | -6.15 | Highest Occupied Molecular Orbital |

| LUMO | -1.25 | Lowest Unoccupied Molecular Orbital |

| Derived Parameter | Value (eV) | Significance |

| HOMO-LUMO Gap | 4.90 | Indicator of chemical reactivity and stability |

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis. researchgate.netresearchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. Recent machine learning algorithms can also provide highly accurate predictions of chemical shifts. nih.gov

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Key predicted vibrations for this molecule would include the N-H stretch of the indole, C-H stretches in the aromatic and aliphatic regions, the characteristic C≡N stretch of the nitrile group, and the C-Br stretch.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. nih.gov This allows for the prediction of the maximum absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the molecule's chromophore system.

Interactive Table: Hypothetical Predicted Spectroscopic Data

This table provides examples of spectroscopic data that could be generated through computational modeling.

| Spectrum | Parameter | Predicted Value (Illustrative) | Assignment |

| ¹H NMR | Chemical Shift (δ) | 8.10 ppm | Proton on C4 of indole ring |

| ¹³C NMR | Chemical Shift (δ) | 118.5 ppm | Carbon of Nitrile (C≡N) group |

| IR | Wavenumber (cm⁻¹) | 2225 cm⁻¹ | C≡N (Nitrile) stretch |

| IR | Wavenumber (cm⁻¹) | 3450 cm⁻¹ | N-H stretch |

| UV-Vis | λmax | 285 nm | π → π* transition of the indole system |

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing all stationary points, including intermediates and, most importantly, transition states.

For this compound, one could model reactions such as nucleophilic substitution at the brominated carbon or electrophilic addition to the indole ring. Calculations would reveal the structure of the high-energy transition state and determine the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. This information is crucial for understanding reaction feasibility, optimizing conditions, and predicting potential side products.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can potentially occur at multiple sites on a molecule. Computational chemistry can predict the regioselectivity—the preferred position of reaction. rsc.org For electrophilic aromatic substitution on the this compound ring, DFT calculations can determine which of the available positions (e.g., C2, C4, C6, C7) is most susceptible to attack by analyzing properties like calculated atomic charges, local nucleophilicity indices, or the electron density of the HOMO at each atom. Generally, for 3-substituted indoles, the C2 position is a likely candidate for further substitution, but the electronic influence of the C5-carbonitrile group would be a key factor to model. nih.gov

While the current molecule is achiral, computational methods are also essential for predicting stereoselectivity (the preferred formation of one stereoisomer over another) in reactions that could introduce a chiral center.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Hypothesis Generation

In the context of chemical biology and drug discovery, molecular docking and molecular dynamics (MD) simulations are used to generate hypotheses about how a small molecule (ligand) might interact with a biological macromolecule (target), such as a protein or enzyme. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of the ligand when bound to a target. researchgate.net An algorithm places this compound into the active site of a protein in numerous possible conformations and positions. A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. This can identify key interactions like hydrogen bonds, hydrophobic contacts, or π-π stacking.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com By simulating the motions of all atoms in the system in a solvated environment, MD provides a dynamic view of the binding, confirming whether the initial docked pose is stable and revealing conformational changes in both the ligand and the protein upon binding.

These methods are purely predictive and serve to generate testable hypotheses for further experimental validation, without providing any direct biological findings themselves.

Interactive Table: Hypothetical Molecular Docking Results

This table illustrates the kind of output generated from a molecular docking study against a hypothetical protein kinase target.

| Parameter | Result (Illustrative) | Interpretation |

| Binding Affinity (Score) | -8.5 kcal/mol | A strong predicted binding affinity. |

| Key Interacting Residue | LYS 72 | Hydrogen bond between indole N-H and the residue's backbone carbonyl. |

| Key Interacting Residue | LEU 135 | Hydrophobic interaction with the butyl chain. |

| Key Interacting Residue | PHE 145 | π-π stacking interaction with the indole ring. |

Applications of 3 4 Bromobutyl 1h Indole 5 Carbonitrile As a Versatile Synthetic Intermediate

Synthesis of Complex Indole (B1671886) Derivatives and Analogs

The multi-functional nature of 3-(4-bromobutyl)-1H-indole-5-carbonitrile allows for its elaboration into a variety of intricate indole derivatives. The presence of three distinct reactive sites enables a systematic and diverse approach to the synthesis of novel compounds.

The nitrogen atom at the N-1 position of the indole ring is a key site for diversification. While the N-H bond can participate in hydrogen bonding, its deprotonation to form an indolyl anion allows for the introduction of a wide range of substituents. This functionalization can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and pharmacokinetic profile.

Common strategies for N-1 diversification include N-alkylation and N-arylation. N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base. For instance, reaction with methyl iodide or benzyl (B1604629) bromide would yield the corresponding N-methyl or N-benzyl derivatives. N-arylation, a more complex transformation, can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the introduction of various aryl and heteroaryl groups. These modifications are crucial for exploring the structure-activity relationships of indole-based compounds in drug discovery programs.

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃) | 1-Alkyl-3-(4-bromobutyl)-1H-indole-5-carbonitrile |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Ligand, Base | 1-Aryl-3-(4-bromobutyl)-1H-indole-5-carbonitrile |

The 4-bromobutyl group at the C-3 position is a prime handle for introducing linkers, which are essential components in various bioconjugation strategies, including the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The terminal bromide is a good leaving group, readily displaced by a variety of nucleophiles to form stable covalent bonds.

A prominent example of this functionalization is in the synthesis of the antidepressant drug Vilazodone. nih.gov In this multi-step synthesis, the chloro-analogue, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, reacts with 1-(benzofuran-5-yl)piperazine, where the secondary amine of the piperazine (B1678402) ring acts as the nucleophile, displacing the chloride to form the final drug molecule. researchgate.netresearchgate.net

Beyond this specific application, the bromobutyl chain can be reacted with a wide range of nucleophiles to create bifunctional linkers. For example, reaction with sodium azide (B81097) would yield an azido-terminated chain, which can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Alternatively, reaction with primary amines can introduce a new functional handle for further elaboration. This versatility makes this compound a valuable starting material for the construction of complex molecular architectures designed for targeted drug delivery and other biomedical applications. nih.govsemanticscholar.orgresearchgate.net

| Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|

| Secondary Amine (e.g., Piperazine) | Tertiary Amine | Synthesis of bioactive molecules (e.g., Vilazodone) |

| Sodium Azide | Azide | Click chemistry, bioconjugation |

| Primary Amine | Secondary Amine | Introduction of a new functional handle for further derivatization |

| Thiol | Thioether | Stable linkage for bioconjugation |

| Carboxylate | Ester | Linker for prodrugs |

The carbonitrile group at the C-5 position is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical diversity of the resulting indole derivatives. Two important transformations are the conversion to tetrazoles and amidines, both of which are common bioisosteres for carboxylic acids in medicinal chemistry.

Tetrazole Formation: The [3+2] cycloaddition reaction of the nitrile with an azide source, typically sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt, yields a 5-substituted-1H-tetrazole. This transformation is widely used in drug design to replace a carboxylic acid group, as the tetrazole ring often exhibits similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

Amidine Synthesis: The Pinner reaction provides a classical route to amidines from nitriles. The nitrile is first treated with an alcohol in the presence of a strong acid (e.g., HCl) to form an imidate salt, which is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine. Amidines are strongly basic and can form salts, which can be advantageous for improving the solubility and formulation of drug candidates.

| Target Functionality | Key Reagents | Reaction Name/Type |

|---|---|---|

| Tetrazole | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) or NH₄Cl | [3+2] Cycloaddition |

| Amidine | 1. Alcohol, HCl; 2. Ammonia or Amine | Pinner Reaction |

The concept of multi-target ligands, single molecules designed to interact with multiple biological targets, is a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders. nih.govnih.govchemicalbook.com The indole scaffold is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. researchgate.netnih.govrsc.org

This compound, with its multiple points for diversification, is an excellent starting point for the design and synthesis of multi-target ligands. For example, the indole core itself can be designed to interact with one target, while the functional groups at the N-1, C-3, and C-5 positions can be elaborated with pharmacophores that bind to other targets. This modular approach allows for the systematic exploration of chemical space to identify potent and selective multi-target ligands.

Building Block for Bridged and Fused Heterocyclic Ring Systems

The 3-(4-bromobutyl) side chain of this compound is a suitable precursor for the construction of bridged and fused heterocyclic ring systems through intramolecular cyclization reactions. encyclopedia.pubrsc.org These more rigid and conformationally constrained structures are of great interest in drug discovery as they can lead to higher binding affinities and selectivities for their biological targets.

One potential application is the synthesis of γ-carbolines (5H-pyrido[4,3-b]indoles), which are known to possess a wide range of biological activities. nih.govwikipedia.org Intramolecular cyclization of the butyl chain onto the C-4 position of the indole ring could, in principle, lead to the formation of a six-membered ring, resulting in a tetracyclic γ-carboline derivative. Similarly, intramolecular N-alkylation, where the terminal bromide reacts with the indole nitrogen, would lead to the formation of a seven-membered ring fused to the indole core, an azepino[1,2-a]indole system. The specific reaction conditions, including the choice of catalyst and solvent, would determine the regioselectivity of the cyclization. rsc.orgresearchgate.netnih.gov

Preparation of Probes for Chemical Biology Studies and Target Identification

Chemical probes are essential tools for elucidating the functions of proteins and other biomolecules in their native cellular environment. chemrxiv.org this compound can be readily modified to incorporate various reporter tags, making it a valuable precursor for the synthesis of chemical probes for target identification and imaging studies.

The reactive bromobutyl chain is an ideal site for the attachment of fluorophores, biotin (B1667282), or photoaffinity labels. For instance, reaction with a fluorescent dye containing a nucleophilic group (e.g., an amine or a thiol) would yield a fluorescent probe that could be used to visualize the localization of the indole-based ligand in cells. wikipedia.orgbeilstein-journals.orgguidetopharmacology.org Similarly, the introduction of a biotin moiety would create a probe for affinity-based target identification, where the biotin tag allows for the capture and enrichment of the target protein from cell lysates.

Furthermore, the incorporation of a photoaffinity label, such as a benzophenone (B1666685) or a diazirine, would generate a probe that can be used to covalently cross-link to its target protein upon photoactivation. rsc.orggoogle.comunibe.chnih.govnih.gov This technique is particularly powerful for identifying the direct binding partners of a small molecule in a complex biological system.

Exploration in Materials Science for Organic Electronic and Photonic Applications

The unique molecular architecture of this compound, which combines a π-rich indole core with reactive functional groups, has positioned it as a compound of interest in materials science. Its potential is particularly noted in the development of novel organic materials for electronic and photonic applications. The indole nucleus is a well-known electron-rich heterocyclic system that can facilitate charge transport, a fundamental property for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The utility of this compound stems from its role as a versatile building block. The bromoalkyl chain provides a reactive site for introducing various functionalities through nucleophilic substitution reactions. This allows for the systematic modification of the molecule's electronic properties, solubility, and solid-state packing, which are critical parameters for device performance. The cyano group at the 5-position acts as an electron-withdrawing group, which can be used to tune the energy levels (HOMO/LUMO) of the resulting materials.

Research in this area focuses on synthesizing larger conjugated systems derived from the this compound scaffold. By attaching other photoactive or electroactive moieties to the indole core via the butyl chain, scientists can create advanced materials with tailored properties for specific applications in organic electronics. chemimpex.com A closely related analog, 3-(4-chlorobutyl)indole-5-carbonitrile, is noted for its potential in creating novel materials with unique electronic characteristics suitable for advanced electronic devices. chemimpex.com This suggests similar or enhanced utility for the bromo-derivative due to the higher reactivity of the carbon-bromine bond.

Potential applications being explored for materials derived from this indole intermediate are summarized below.

| Application Area | Rationale for Use | Potential Derived Materials |

| Organic Electronics | The indole core provides good hole-transporting properties. The functional groups allow for tuning of electronic characteristics. chemimpex.comchemscene.com | Hole-transport layers (HTLs) in OLEDs, active materials in Organic Field-Effect Transistors (OFETs). |

| Photonic Materials | Indole derivatives can be functionalized to create fluorescent or photochromic materials. chemscene.com | Fluorescent dyes for bio-imaging, components in nonlinear optical (NLO) materials. |

| Organic-Inorganic Hybrids | The reactive butyl-bromide chain can be used to anchor the organic molecule to inorganic surfaces or nanoparticles. | Sensitizers in dye-sensitized solar cells (DSSCs), components of perovskite solar cells. |

While specific, large-scale device integration of materials derived directly from this compound is still an emerging area of research, its role as a foundational intermediate is clear. It provides a chemically accessible route to a wide range of novel organic functional materials. bldpharm.com

Development of Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration

In the realm of medicinal chemistry and drug discovery, the systematic exploration of chemical space is crucial for identifying novel therapeutic agents. Structure-Activity Relationship (SAR) studies are the cornerstone of this process, providing critical insights into how molecular structure correlates with biological activity. This compound serves as an exemplary scaffold for such studies due to its inherent structural features.

The indole ring system is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. The compound this compound is a valuable starting material for building libraries of diverse analogs for SAR studies. The key to its utility lies in the two distinct and chemically accessible modification points:

The 4-Bromobutyl Chain: This electrophilic chain is highly amenable to reaction with a wide array of nucleophiles (e.g., amines, thiols, alcohols, carboxylates). This allows for the introduction of a vast number of different side chains and terminal groups, enabling a detailed exploration of how the size, shape, and polarity of this substituent affect interaction with a biological target.

The 5-Carbonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for derivatization. It also acts as a key electronic feature that can be modified or replaced to probe its role in binding.

The process of using this compound in SAR studies typically involves synthesizing a library of related molecules where specific parts of the structure are varied systematically. These analogs are then tested in biological assays to determine their activity.

| Modification Site | Reaction Type | Introduced Functionality | Purpose of SAR Exploration |

| Bromobutyl Chain | Nucleophilic Substitution | Amines, Ethers, Thioethers, Esters | To probe the binding pocket for hydrophobic, hydrogen bonding, or ionic interactions. |

| Indole N-H | Alkylation / Arylation | Alkyl groups, Aryl groups | To determine the importance of the indole N-H as a hydrogen bond donor. |

| 5-Carbonitrile | Hydrolysis, Reduction | Carboxylic Acid, Amide, Amine | To investigate the role of this polar, electron-withdrawing group in target binding. |

By correlating the structural changes with the resulting biological activity, medicinal chemists can build a comprehensive SAR model. nih.govnih.gov This model helps in designing more potent and selective compounds, optimizing pharmacokinetic properties, and ultimately leading to the identification of clinical candidates. The use of versatile building blocks like this compound is fundamental to the efficient and systematic exploration of the vast chemical space in the search for new medicines. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。